5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol
Overview
Description
5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol is a useful research compound. Its molecular formula is C6H7FN2OS and its molecular weight is 174.20. The purity is usually 95%.
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Scientific Research Applications
Analgesic and Anti-Inflammatory Properties
Research has shown that pyrimidine derivatives, like 5-Fluoro-6-methyl-2-(methylthio)pyrimidin-4-ol, have significant roles in medicinal chemistry due to their biological functions at a cellular level. A study highlights the design and synthesis of novel pyrimidine derivatives with potent analgesic and anti-inflammatory activities. Specifically, these derivatives displayed improved biological activities in this domain, underlining the importance of pyrimidine in developing therapeutic agents (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antitumor Activity
Another significant application of this compound derivatives is in cancer research. For example, a synthesized acyclonucleoside derivative of 5-fluorouracil, related to pyrimidine, was evaluated for its antitumor activity. This derivative showed promising results in inhibiting tumor growth, suggesting the potential of such compounds in cancer treatment (A. Rosowsky, S. H. Kim, & M. Wick, 1981).
Nucleic Acid Metabolism
Studies have also explored the impact of fluorinated pyrimidines on nucleic acid biosynthesis. This research is crucial for understanding how these compounds interact with cellular mechanisms, particularly in cancer cells. Such studies contribute to a deeper understanding of pyrimidine derivatives’ roles in biological processes and their potential therapeutic applications (P. Danneberg, B. Montag, & C. Heidelberger, 1958).
Corrosion Inhibition
Pyrimidine derivatives have also been investigated for their corrosion inhibition properties. Research has been conducted on the adsorption and corrosion inhibition characteristics of pyrimidine derivatives, demonstrating their effectiveness in protecting metals against corrosion. This application highlights the diverse potential of pyrimidine compounds beyond the biomedical field (S. Kaya et al., 2016).
Antifungal Activity
The synthesis of novel pyrimidine derivatives has been studied for their antifungal properties as well. Certain derivatives have shown high efficacy against various fungal pathogens, suggesting their potential as antifungal agents. This is another testament to the versatility and importance of pyrimidine derivatives in pharmaceutical research (Wenneng Wu et al., 2021).
Properties
IUPAC Name |
5-fluoro-4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2OS/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NURNDSLYFAVFEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551850 | |
Record name | 5-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6090-45-5 | |
Record name | 5-Fluoro-6-methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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